Product packaging for 6-Bromo-5-chloro-3H-quinazolin-4-one(Cat. No.:CAS No. 1131605-26-9)

6-Bromo-5-chloro-3H-quinazolin-4-one

Cat. No.: B1384381
CAS No.: 1131605-26-9
M. Wt: 259.49 g/mol
InChI Key: DHPBDPHVMCVYET-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-3H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by a bicyclic aromatic structure. The quinazolinone core consists of a benzene ring fused with a pyrimidinone ring. Substituents at positions 5 and 6 include chlorine and bromine, respectively, which confer distinct electronic and steric properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2O B1384381 6-Bromo-5-chloro-3H-quinazolin-4-one CAS No. 1131605-26-9

Properties

IUPAC Name

6-bromo-5-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPBDPHVMCVYET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=CNC2=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290367
Record name 6-Bromo-5-chloro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131605-26-9
Record name 6-Bromo-5-chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131605-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-chloro-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminobenzonitrile with bromoacetyl chloride in the presence of a base, followed by cyclization. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloro-3H-quinazolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-5-chloro-3H-quinazolin-4-one is explored for its potential as a lead compound in drug discovery. Its derivatives are being investigated for various therapeutic applications, including:

  • Anticancer Activity : Several studies have indicated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound may inhibit specific kinases involved in cancer cell proliferation .
  • Antimicrobial Properties : Research has shown that this compound has promising antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways, presenting potential applications in treating inflammatory diseases .

Biological Studies

The compound serves as a valuable tool in biological research:

  • Enzyme Inhibition Studies : It is used to investigate enzyme interactions, particularly those involving kinases and other signaling molecules. Understanding these interactions can lead to insights into disease mechanisms and therapeutic targets .
  • Protein Interaction Studies : The unique structure allows for the exploration of protein-ligand interactions, which is crucial for understanding biological processes at the molecular level .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

  • Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

StudyFocusFindings
Kumar et al. (2013)Antimicrobial ActivityDemonstrated significant antibacterial effects against gram-positive bacteria using quinazolinone derivatives .
Desai et al. (2015)Anticancer ActivityReported that certain derivatives showed potent cytotoxicity against breast cancer cell lines .
Abouzid et al. (2016)EGFR Kinase InhibitionDeveloped new 6-substituted quinazolines that effectively inhibited EGFR autophosphorylation, indicating potential for cancer therapy .

Mechanism of Action

The mechanism by which 6-Bromo-5-chloro-3H-quinazolin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a systematic comparison of 6-Bromo-5-chloro-3H-quinazolin-4-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional differences.

Quinazolinone Derivatives

7-Bromo-6-chloroquinazolin-4(3H)-one (CAS 17518-98-8)
  • Structural Difference : Bromine and chlorine substituents are swapped (positions 7 and 6 vs. 6 and 5 in the target compound).
  • Impact : Positional isomerism alters dipole moments and crystal packing. The shifted halogens may affect binding affinity in biological systems due to spatial rearrangement.
  • Similarity Score : 0.78 (high structural overlap) .
7-Chloro-6-methoxyquinazolin-4(3H)-one (CAS 858238-17-2)
  • Structural Difference : Methoxy (-OCH₃) replaces bromine at position 4.
  • This could lower reactivity in nucleophilic substitution reactions.
  • Similarity Score : 0.67 .
5-Bromo-3-methylquinazolin-4(3H)-one (CAS 1410973-83-9)
  • Structural Difference : Methyl (-CH₃) at position 3 replaces chlorine at position 5.
  • Impact: The methyl group enhances lipophilicity, improving membrane permeability but reducing solubility in polar solvents.
  • Key Data : Molecular formula C₁₀H₈BrN₂O; molar mass 267.09 g/mol .

Heterocyclic Analogs with Divergent Cores

6-Bromo-5-chloro-4H-benzo[1,4]oxazin-3-one (CAS 1154740-66-5)
  • Core Difference: Benzoxazinone (oxygen-containing heterocycle) vs. quinazolinone.
  • Substituents : Bromine and chlorine at positions 6 and 5, mirroring the target compound.
  • Key Data: Molecular formula: C₈H₅BrClNO₂ Molar mass: 262.49 g/mol Predicted pKa: 10.78 (less acidic than typical quinazolinones) Density: 1.773 g/cm³ .

Functional Group Variations

6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one (CAS 35982-55-9)
  • Structural Difference : Trifluoromethyl (-CF₃) at position 2 replaces bromine.
  • Impact: The strong electron-withdrawing -CF₃ group increases electrophilicity at the quinazolinone core, enhancing reactivity toward nucleophiles. This compound may exhibit greater metabolic stability due to the robustness of the C-F bond.
  • Similarity Score : 0.67 .

Implications of Structural Differences

  • Electrophilicity : Halogen positioning (e.g., 6-Bromo vs. 7-Bromo) and electron-withdrawing groups (-CF₃) dictate reactivity in cross-coupling reactions.
  • Solubility: Oxygen-containing cores (benzoxazinones) or methyl groups improve lipophilicity, whereas halogens may reduce aqueous solubility.
  • Biological Activity : Substituent changes alter binding interactions; for example, methoxy groups may hinder interactions with hydrophobic enzyme pockets compared to halogens.

Biological Activity

6-Bromo-5-chloro-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. The unique structural features, including bromine and chlorine substitutions, enhance its potential interactions with biological targets, making it a significant candidate for drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H4_4BrClN2_2O. The compound features a fused bicyclic system that contributes to its chemical stability and reactivity. The presence of halogen atoms can influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) .

Biological Activities

This compound exhibits a range of biological activities:

  • Anticancer Activity : Quinazolinone derivatives are known for their cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC50 values in the micromolar range .
  • Antimicrobial Properties : Similar quinazolinone derivatives have demonstrated antibacterial and antifungal activities. The introduction of halogen substituents often enhances these effects, indicating that this compound may possess similar properties .
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for therapeutic applications targeting specific pathways involved in disease progression .

The precise mechanism of action for this compound is still under investigation, but it is believed to involve the modulation of enzyme activity through binding interactions with specific biological macromolecules such as proteins or nucleic acids. This interaction can lead to the alteration of cellular pathways critical for cancer proliferation or microbial resistance .

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological significance of structural variations among quinazolinone derivatives:

Compound NameStructural FeaturesBiological Activity
6-Bromo-3-methylquinazolin-4(3H)-oneMethyl group at position 3Antitumor activity
7-BromoquinazolinoneBromine substitution at position 7Antimicrobial properties
5-ChloroquinazolinoneChlorine at position 5Anticancer activity
8-BromoquinazolinoneBromine at position 8Potential enzyme inhibitor
6-Bromo-3-(4-bromobenzyl)quinazolin-4(3H)-oneBenzyl substitution at position 3Enhanced cytotoxicity

This table illustrates how different substituents influence the biological efficacy of quinazolinones, emphasizing the importance of halogen positioning .

Case Studies

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:

  • Study on Anticancer Activity : A study evaluated a series of quinazolinone derivatives against various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values as low as 0.5 μM against K562 human leukemia cells .
  • Pharmacokinetic Evaluation : Research on related compounds showed promising pharmacokinetic profiles, with rapid brain uptake observed in animal models after administration. Such properties suggest that derivatives like this compound could be effective in treating central nervous system disorders .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepConditionsYieldCharacterization ToolsReference
Benzoxazinone formationPyridine, RT, 30 min70%IR, 1H^1H NMR
Quinazolinone cyclizationHydrazine hydrate, 120°C, 3 hrs75%TLC, Elemental Analysis
Thiazole conjugationReflux in CHCl3:EtOH (2:1), 2 hrs68%SCXRD, GC-MS

Q. Table 2: Key Crystallographic Parameters

ParameterValueSignificanceReference
Space groupC2/cMonoclinic symmetry
Unit cell volume3781.18 ųMolecular packing density
H-bonding distance2.89 Å (N–H⋯O)Stabilizes crystal lattice

Notes for Reproducibility

  • Contradiction Management : If yields vary between studies, verify solvent purity (e.g., anhydrous pyridine) and heating uniformity (oil bath vs. microwave) .
  • Data Validation : Use triangulation (e.g., IR + NMR + SCXRD) to confirm structural assignments and avoid overreliance on single techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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